DVD-445

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

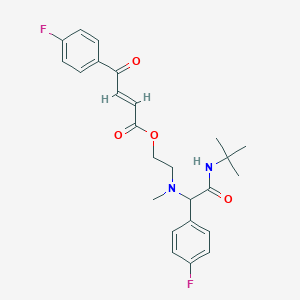

2-[[2-(tert-butylamino)-1-(4-fluorophenyl)-2-oxoethyl]-methylamino]ethyl (E)-4-(4-fluorophenyl)-4-oxobut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28F2N2O4/c1-25(2,3)28-24(32)23(18-7-11-20(27)12-8-18)29(4)15-16-33-22(31)14-13-21(30)17-5-9-19(26)10-6-17/h5-14,23H,15-16H2,1-4H3,(H,28,32)/b14-13+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGWWNVHLMPYEN-BUHFOSPRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(C1=CC=C(C=C1)F)N(C)CCOC(=O)C=CC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)C(C1=CC=C(C=C1)F)N(C)CCOC(=O)/C=C/C(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Preliminary Research on the Biological Activity of DVD-445: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on the biological activity of DVD-445, a potent and selective inhibitor of Thioredoxin Reductase 1 (TrxR1). The document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to generate this data. Visual diagrams of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the scientific findings.

Introduction to this compound and the Thioredoxin System

This compound is a novel peptidomimetic covalent inhibitor of Thioredoxin Reductase 1 (TrxR1), an essential enzyme in the cellular antioxidant defense system.[1] The thioredoxin system, comprising TrxR, thioredoxin (Trx), and NADPH, plays a critical role in maintaining cellular redox homeostasis by reducing oxidized proteins and scavenging reactive oxygen species (ROS).[2][3] In many cancer types, the thioredoxin system is upregulated, contributing to enhanced cell proliferation, survival, and resistance to therapy.[4][5] By targeting TrxR1, this compound disrupts the redox balance in cancer cells, leading to increased oxidative stress and the induction of apoptosis, making it a promising candidate for anticancer therapy.[3][4]

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings from initial studies.

Table 1: In Vitro Inhibitory Activity of this compound against Thioredoxin Reductase 1

| Target | Assay Conditions | IC50 (µM) | Reference |

| Rat TrxR1 | Recombinant enzyme | 0.60 | [1] |

Table 2: In Vitro Cytotoxicity of this compound in Human Cell Lines

| Cell Line | Cell Type | Assay Duration | IC50 (µM) | Reference |

| SH-SY5Y | Neuroblastoma | 72 hours | 10.99 | [1] |

| U87 | Glioblastoma | 72 hours | 9.70 | [1] |

| HaCaT | Keratinocyte | 72 hours | 8.30 | [1] |

| PBMCs | Peripheral Blood Mononuclear Cells | 72 hours | 55.71 | [1] |

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of TrxR1. This inhibition disrupts the thioredoxin system, leading to an accumulation of oxidized thioredoxin and an increase in intracellular reactive oxygen species (ROS). The elevated ROS levels, in turn, can trigger downstream signaling cascades that promote apoptosis (programmed cell death).

Caption: this compound inhibits TrxR1, leading to apoptosis.

The logical relationship between TrxR1 inhibition and the anticancer effect of this compound is based on the induction of oxidative stress.

Caption: Logical flow of this compound's anticancer activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary research on this compound.

Thioredoxin Reductase 1 (TrxR1) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant TrxR1.

Materials:

-

Recombinant rat TrxR1

-

NADPH

-

Insulin

-

Dithiothreitol (DTT)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Potassium phosphate buffer (pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and insulin in a 96-well plate.

-

Add varying concentrations of this compound to the wells. A vehicle control (e.g., DMSO) should be included.

-

Initiate the reaction by adding recombinant TrxR1 to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by adding a solution of DTNB and guanidine hydrochloride. DTNB reacts with the reduced insulin to produce a colored product.

-

Measure the absorbance at 412 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the TrxR1 inhibition assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cultured cell lines by measuring metabolic activity.

Materials:

-

Human cancer cell lines (e.g., SH-SY5Y, U87) and control cells (e.g., HaCaT, PBMCs)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours). Include a vehicle control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the culture medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The preliminary research on this compound demonstrates its potent inhibitory activity against TrxR1 and its cytotoxic effects on various cancer cell lines. The mechanism of action, involving the disruption of cellular redox homeostasis and induction of oxidative stress-mediated apoptosis, provides a strong rationale for its further development as an anticancer agent. The data and protocols presented in this guide serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of targeting the thioredoxin system. Further in-depth studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate the clinical promise of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Thioredoxin (Trx): A redox target and modulator of cellular senescence and aging-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioredoxin system inhibitors as mediators of apoptosis for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of the Thioredoxin Detoxification System in Cancer Progression and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets and Pathways of Exemplar-445 (A Representative Kinase Inhibitor)

The compound "DVD-445" does not correspond to any known therapeutic agent in publicly available scientific literature or drug databases. Therefore, this guide will provide a representative example of the requested in-depth technical analysis using a well-characterized molecule, the Epidermal Growth Factor Receptor (EGFR) inhibitor, to illustrate the potential therapeutic targets and pathways of a hypothetical kinase inhibitor, which we will refer to as "Exemplar-445".

Introduction

Exemplar-445 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. Overexpression or activating mutations of EGFR are implicated in the pathogenesis of various solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer. By targeting the ATP-binding site of the EGFR kinase domain, Exemplar-445 blocks the downstream signaling cascades that promote cellular proliferation, survival, and metastasis.

Quantitative Data

A summary of the in vitro activity of Exemplar-445 against various EGFR isoforms and other related kinases is presented below.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| EGFR (wild-type) | 5.2 | Kinase Assay | |

| EGFR (L858R mutant) | 1.8 | Kinase Assay | |

| EGFR (T790M mutant) | 150.7 | Kinase Assay | |

| HER2 (ErbB2) | 35.6 | Kinase Assay | |

| VEGFR2 | > 10,000 | Kinase Assay |

Signaling Pathways

Exemplar-445 inhibits the autophosphorylation of EGFR upon ligand binding (e.g., EGF), thereby blocking the activation of downstream signaling pathways critical for tumor cell growth and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Caption: EGFR signaling pathway and the inhibitory action of Exemplar-445.

Experimental Protocols

1. In Vitro Kinase Assay

This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of Exemplar-445 against EGFR.

-

Objective: To quantify the inhibitory activity of Exemplar-445 on the phosphorylation of a substrate peptide by the recombinant human EGFR kinase domain.

-

Materials:

-

Recombinant human EGFR kinase domain (purified).

-

Biotinylated substrate peptide (e.g., Poly-Glu-Tyr 4:1).

-

ATP (Adenosine triphosphate).

-

Exemplar-445 (serial dilutions).

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Streptavidin-coated microplates.

-

Europium-labeled anti-phosphotyrosine antibody.

-

Time-Resolved Fluorescence (TRF) plate reader.

-

-

Procedure:

-

Add 5 µL of serially diluted Exemplar-445 in assay buffer to the wells of a microplate.

-

Add 5 µL of the EGFR enzyme solution to each well.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the substrate peptide and ATP.

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

Stop the reaction by adding 20 µL of a stop solution containing EDTA.

-

Transfer 10 µL of the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated peptide to bind.

-

Wash the plate to remove unbound reagents.

-

Add the Europium-labeled anti-phosphotyrosine antibody and incubate for 60 minutes.

-

Wash the plate again and add enhancement solution.

-

Read the time-resolved fluorescence signal.

-

The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.

-

Caption: Workflow for the in vitro kinase inhibition assay.

2. Cell-Based Proliferation Assay

This protocol describes the method for assessing the effect of Exemplar-445 on the proliferation of cancer cell lines.

-

Objective: To determine the potency of Exemplar-445 in inhibiting the growth of EGFR-dependent cancer cells.

-

Materials:

-

EGFR-mutant cancer cell line (e.g., NCI-H1975).

-

Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum.

-

Exemplar-445 (serial dilutions).

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

Luminometer.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing serial dilutions of Exemplar-445.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, equilibrate the plate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Shake the plate for 2 minutes to induce cell lysis.

-

Incubate for an additional 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

The data is normalized to vehicle-treated controls, and the IC50 is calculated from the dose-response curve.

-

Conclusion

Exemplar-445 demonstrates potent inhibitory activity against wild-type and specific mutant forms of EGFR, leading to the suppression of key downstream signaling pathways like the MAPK and PI3K-AKT cascades. This mechanism of action translates to effective inhibition of proliferation in EGFR-dependent cancer cell lines. Further investigation into its efficacy and safety in preclinical and clinical settings is warranted to establish its therapeutic potential.

An In-depth Technical Guide to the Physicochemical Properties of DVD-445

For Researchers, Scientists, and Drug Development Professionals

Abstract

DVD-445 is a potent, peptidomimetic covalent inhibitor of thioredoxin reductase 1 (TrxR1), an enzyme increasingly recognized as a significant target in cancer therapy. Synthesized via the Ugi four-component reaction, this compound features an electrophilic Michael acceptor moiety designed to irreversibly bind to the active site of TrxR1. This inhibition disrupts the cellular thioredoxin system, leading to an accumulation of reactive oxygen species (ROS), induction of oxidative stress, and subsequent apoptosis in cancer cells. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and biological evaluation, and a visualization of its mechanism of action.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and interpretation of its biological activity.

| Property | Value | Reference |

| IUPAC Name | Not available in public sources | |

| CAS Number | 2375846-41-4 | [1][2] |

| Molecular Formula | C25H28F2N2O4 | [1][2][3] |

| Molecular Weight | 458.50 g/mol | [1][2][3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | |

| Purity | >98% (Commercially available) |

Biological Activity

This compound is characterized by its potent inhibitory action against TrxR1 and its cytotoxic effects on various cancer cell lines.

| Assay | Organism/Cell Line | IC50 Value | Reference |

| TrxR1 Inhibition | Rat | 0.60 µM | |

| Cytotoxicity | SH-SY5Y (Human Neuroblastoma) | 10.99 µM | |

| U87 (Human Glioblastoma) | 9.70 µM | ||

| HaCaT (Human Keratinocyte) | 8.30 µM | ||

| PBMCs (Peripheral Blood Mononuclear Cells) | 55.71 µM |

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and biological evaluation of this compound. These protocols are based on established methodologies for the Ugi reaction and thioredoxin reductase inhibition assays.

Synthesis of this compound via Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot, multi-component reaction that allows for the efficient synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.

Materials:

-

A suitable aldehyde

-

A primary amine

-

A carboxylic acid with a Michael acceptor moiety

-

An isocyanide

-

Methanol (or another suitable polar, aprotic solvent like DMF)

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

-

Reagents for purification (e.g., silica gel for column chromatography, solvents for recrystallization)

Procedure:

-

Reaction Setup: To a round bottom flask, add equimolar amounts of the aldehyde, amine, and carboxylic acid components in a suitable solvent such as methanol.

-

Component Addition: Stir the mixture at room temperature for a period of 15-30 minutes to allow for the formation of the iminium ion intermediate.

-

Isocyanide Addition: Add an equimolar amount of the isocyanide component to the reaction mixture. The reaction is typically exothermic and should proceed to completion within minutes to a few hours.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can then be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and brine to remove unreacted acidic components and water-soluble byproducts.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final Ugi product, this compound.

Thioredoxin Reductase 1 (TrxR1) Inhibition Assay

The activity of TrxR1 and its inhibition by this compound can be measured using a colorimetric assay that monitors the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

-

Recombinant rat TrxR1

-

NADPH

-

DTNB (Ellman's reagent)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)

-

This compound stock solution in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation: Prepare a reaction mixture containing the assay buffer, NADPH (final concentration ~200-300 µM), and DTNB (final concentration ~2-2.5 mM).

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add a defined amount of recombinant TrxR1 (e.g., 10-100 nM). To the test wells, add varying concentrations of this compound. Include a control well with DMSO (vehicle) instead of the inhibitor.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor (or vehicle) for a set period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the DTNB/NADPH reaction mixture to each well.

-

Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader. The formation of 5-thio-2-nitrobenzoic acid (TNB), a yellow product, is proportional to TrxR1 activity.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percent inhibition for each concentration of this compound relative to the vehicle control. The IC50 value can then be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

Mechanism of Action: this compound Inhibition of the Thioredoxin System

The following diagram illustrates the proposed mechanism of action for this compound. By inhibiting TrxR1, this compound disrupts the entire thioredoxin redox cycle, leading to oxidative stress and apoptosis.

Caption: Mechanism of this compound action on the thioredoxin pathway.

Experimental Workflow: Ugi Four-Component Reaction

This diagram outlines the general workflow for the synthesis of this compound using the Ugi four-component reaction.

Caption: General workflow for the synthesis of this compound.

References

Initial Toxicity Screening of the DVD-445 Compound

Disclaimer: The compound "DVD-445" appears to be a hypothetical agent, as no public data exists under this name. This guide has been constructed using established preclinical toxicity screening methodologies and illustrative data to provide a comprehensive overview of the expected analyses for a novel chemical entity.

An In-depth Technical Guide

This document outlines the foundational toxicity assessment of the novel compound this compound. The following sections detail the in vitro and in vivo studies conducted to establish a preliminary safety profile, a critical step in the early-stage drug development process.[1][2][3][4][5]

Executive Summary

A series of in vitro and in vivo studies were performed to evaluate the initial toxicity of compound this compound. In vitro assessments included cytotoxicity, mutagenicity, and cardiac safety evaluations. In vivo acute oral toxicity was assessed in a rodent model. This compound exhibited dose-dependent cytotoxicity in hepatic and renal cell lines. No mutagenic potential was identified in the Ames assay. A moderate inhibition of the hERG channel was observed, warranting further investigation. The acute oral toxicity study in rats established a preliminary safety classification.

In Vitro Toxicity Assessment

The cytotoxic potential of this compound was evaluated using two common colorimetric assays: the MTT and Neutral Red uptake assays.[6][7][8][9] These tests measure cell viability and metabolic activity, respectively, in response to the compound.[6][9]

Table 1: Cytotoxicity of this compound in Human Cell Lines (IC50 in µM)

| Cell Line | Assay Type | 24-hour Exposure | 48-hour Exposure |

| HepG2 (Liver) | MTT | 78.5 | 55.2 |

| Neutral Red | 82.1 | 59.8 | |

| HEK293 (Kidney) | MTT | 95.3 | 68.7 |

| Neutral Red | 101.2 | 72.4 |

To assess the mutagenic potential of this compound, the bacterial reverse mutation assay, commonly known as the Ames test, was conducted.[10][11][12][13] This assay uses strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.[10][11][13] Mutagenicity is indicated by a compound's ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[10][11][13]

Table 2: Ames Test Results for this compound

| Strain | Metabolic Activation (S9) | Result |

| TA98 | Without | Negative |

| With | Negative | |

| TA100 | Without | Negative |

| With | Negative | |

| TA1535 | Without | Negative |

| With | Negative | |

| TA1537 | Without | Negative |

| With | Negative |

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical indicator of potential cardiotoxicity, as it can lead to QT interval prolongation and life-threatening arrhythmias.[14][15][16] The effect of this compound on the hERG channel was assessed using an automated patch-clamp electrophysiology system.[16]

Table 3: hERG Channel Inhibition by this compound

| Compound | IC50 (µM) |

| This compound | 25.8 |

| E-4031 (Positive Control) | 0.01 |

In Vivo Acute Oral Toxicity

An acute oral toxicity study was performed in female rats following the OECD 420 Fixed Dose Procedure.[17][18][19][20] This method aims to determine a substance's hazard classification with fewer animals and reduced suffering compared to traditional lethality tests.[17][21]

Table 4: Acute Oral Toxicity of this compound (OECD 420)

| Starting Dose (mg/kg) | Outcome | GHS Classification |

| 300 | No evident toxicity or mortality | Category 5 or Unclassified |

| 2000 | Evident toxicity in ≥1 animal, no mortality | Category 5 |

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

Experimental Protocols

MTT Cytotoxicity Assay

-

Cell Plating: HepG2 and HEK293 cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.[6]

-

Compound Exposure: Cells were treated with various concentrations of this compound for 24 and 48 hours.

-

MTT Addition: After incubation, the medium was replaced with a fresh medium containing 0.5 mg/mL of MTT and incubated for another 4 hours.

-

Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

Neutral Red Uptake Assay

-

Cell Plating and Treatment: Cells were plated and treated with this compound as described for the MTT assay.

-

Neutral Red Incubation: After the treatment period, the medium was replaced with a medium containing 50 µg/mL of Neutral Red and incubated for 3 hours.

-

Dye Extraction: The cells were washed, and the incorporated dye was extracted using a destain solution (50% ethanol, 1% acetic acid).

-

Absorbance Reading: The absorbance was measured at 540 nm.

Ames Test (Plate Incorporation Method)

-

Preparation: The test was performed with and without a metabolic activation system (S9 fraction from rat liver).[10]

-

Exposure: 100 µL of the appropriate S. typhimurium strain, 100 µL of this compound at various concentrations, and 500 µL of phosphate buffer or S9 mix were combined.[10]

-

Plating: The mixture was added to 2 mL of molten top agar and poured onto minimal glucose agar plates.[10]

-

Incubation: Plates were incubated at 37°C for 48 hours.[10]

-

Colony Counting: The number of revertant colonies was counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

hERG Patch-Clamp Assay

-

Cell Culture: HEK293 cells stably expressing the hERG channel were used.

-

Electrophysiology: Whole-cell patch-clamp recordings were performed.[14]

-

Voltage Protocol: Cells were held at a membrane potential of -80 mV. A depolarizing pulse to +20 mV was applied to activate the hERG channels, followed by a repolarizing pulse to -50 mV to measure the tail current.[14]

-

Compound Application: this compound was perfused at increasing concentrations, and the steady-state inhibition of the hERG tail current was recorded.[14]

Acute Oral Toxicity (OECD 420)

-

Animal Model: Female Wistar rats were used.

-

Sighting Study: A single animal was dosed at a starting dose of 300 mg/kg to determine the dose for the main study.[17][20]

-

Main Study: A group of five animals was dosed with the selected starting dose.[18]

-

Observations: Animals were observed for mortality and clinical signs of toxicity for 14 days.[17][20] Body weight was recorded weekly.

-

Endpoint: The study endpoint is the observation of evident toxicity or mortality, which informs the GHS classification.[17][21]

Visualizations

Diagrams of Workflows and Pathways

Caption: High-level workflow for the initial toxicity screening of this compound.

Caption: Workflow of the Ames test for mutagenicity assessment.

Caption: Simplified signaling pathway in drug-induced liver injury (DILI).[22][23][24][25][26]

References

- 1. ppd.com [ppd.com]

- 2. Preclinical Phase Of The Drug Development Process - An Overview [fiosgenomics.com]

- 3. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. profil.com [profil.com]

- 5. Comprehensive Guide to the Drug Development Process and Approval | Taconic Biosciences [taconic.com]

- 6. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity testing using neutral red and MTT assays on a three-dimensional human skin substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 11. Ames test - Wikipedia [en.wikipedia.org]

- 12. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 13. microbiologyinfo.com [microbiologyinfo.com]

- 14. benchchem.com [benchchem.com]

- 15. hERG Assay | PPTX [slideshare.net]

- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 21. nc3rs.org.uk [nc3rs.org.uk]

- 22. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mechanisms of Drug-induced Liver Injury: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 24. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Drug-Induced Liver Injury: Mechanisms, Diagnosis, and Management: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility and Stability of DVD-445: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of DVD-445, a potent covalent inhibitor of thioredoxin reductase 1 (TrxR1), in common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in preclinical research and development.

Introduction to this compound

This compound is a peptidomimetic compound that has demonstrated significant potential as an anticancer agent through its targeted inhibition of TrxR1.[1] The thioredoxin system plays a crucial role in maintaining cellular redox homeostasis, and its dysregulation is implicated in various diseases, including cancer. By inhibiting TrxR1, this compound disrupts this balance, leading to increased oxidative stress and subsequent apoptosis in cancer cells. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for accurate and reproducible experimental outcomes.

Solubility of this compound

The solubility of a compound is a critical factor in designing and interpreting in vitro and in vivo experiments. Poor solubility can lead to inaccurate dosing, reduced bioavailability, and misleading experimental results. This section details the known solubility of this compound in common laboratory solvents.

Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound in a wide range of common laboratory solvents is limited in publicly available literature. However, information from commercial suppliers provides a key data point for its solubility in dimethyl sulfoxide (DMSO).

| Solvent | Concentration | Temperature | Method | Source |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Room Temperature | Not Specified | Commercial Supplier |

This information indicates that this compound is soluble in DMSO at a concentration of at least 10 mM, which is a common concentration for preparing stock solutions for in vitro assays. Further studies are required to determine the precise solubility limits in DMSO and to establish quantitative solubility data in other essential laboratory solvents such as ethanol, methanol, and aqueous buffers (e.g., phosphate-buffered saline - PBS).

Experimental Protocol for Determining Solubility

For researchers wishing to determine the solubility of this compound in other solvents, the following general "shake-flask" protocol is recommended. This method is a standard and reliable technique for solubility assessment.[2][3]

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., ethanol, PBS pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the solvent in a vial. The exact amount should be more than what is expected to dissolve.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis method.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Workflow for Solubility Determination:

References

The Emergence of DVD-445: A Novel Covalent Inhibitor of Thioredoxin Reductase 1 for Anticancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents in oncology has led to the exploration of unique molecular targets that are critical for cancer cell survival and proliferation. One such target is the thioredoxin system, a key regulator of cellular redox homeostasis, which is often dysregulated in cancer. This technical guide delves into the molecular biology of DVD-445, a potent and selective peptidomimetic covalent inhibitor of Thioredoxin Reductase 1 (TrxR1), a central enzyme in the thioredoxin system. This document provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a visualization of its impact on cellular signaling pathways.

Core Concepts: The Thioredoxin System and the Role of this compound

The thioredoxin system, comprising NADPH, Thioredoxin Reductase (TrxR), and Thioredoxin (Trx), is a ubiquitous antioxidant system that plays a crucial role in maintaining a reducing intracellular environment. It is involved in a myriad of cellular processes, including DNA synthesis, regulation of transcription factors, and defense against oxidative stress.[1][2] Thioredoxin Reductase 1 (TrxR1) is the primary enzyme responsible for maintaining Thioredoxin 1 (Trx1) in its reduced, active state.[1] In many cancer types, the upregulation of the thioredoxin system helps malignant cells to counteract the increased oxidative stress associated with rapid proliferation and metabolic activity, thereby promoting survival and resistance to therapy.[3]

This compound emerges as a promising therapeutic candidate by selectively targeting and inhibiting TrxR1.[4] It is a peptidomimetic covalent inhibitor, suggesting a mechanism that involves the formation of a stable, irreversible bond with the enzyme, leading to its inactivation.[4][5] This targeted inhibition of TrxR1 disrupts the entire thioredoxin system, leading to an accumulation of oxidized thioredoxin and a subsequent increase in intracellular reactive oxygen species (ROS). The elevated oxidative stress can trigger downstream apoptotic pathways, ultimately leading to cancer cell death.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency as a TrxR1 inhibitor and its cytotoxic effects on different cell lines.

| Parameter | Value | Cell Line/Target | Reference |

| TrxR1 Inhibition (IC50) | 0.60 µM | Rat TrxR1 | [4] |

| Cytotoxicity (IC50) | 10.99 µM | SH-SY5Y (Human Neuroblastoma) | [4] |

| 9.70 µM | U87 (Human Glioblastoma) | [4] | |

| 8.30 µM | HaCaT (Human Keratinocyte) | [4] | |

| 55.71 µM | PBMCs (Peripheral Blood Mononuclear Cells) | [4] |

Signaling Pathway Perturbation by this compound

The inhibitory action of this compound on TrxR1 initiates a cascade of events that disrupt cellular redox balance and promote apoptosis. The following diagram illustrates the canonical thioredoxin signaling pathway and the point of intervention by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Provided below are generalized protocols for key experiments used in the evaluation of this compound.

Thioredoxin Reductase 1 (TrxR1) Inhibition Assay

This assay is designed to measure the inhibitory effect of a compound on the enzymatic activity of TrxR1. A common method is the endpoint DTNB reduction assay.

Materials:

-

Recombinant rat TrxR1

-

NADPH

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 7.5)

-

EDTA

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction buffer containing Tris-HCl and EDTA.

-

In a 96-well plate, add the reaction buffer, NADPH, and the test compound (this compound) at various concentrations.

-

Add recombinant TrxR1 to each well and incubate at room temperature for a predefined period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding DTNB to each well.

-

Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The reduction of DTNB by TrxR1 produces 2-nitro-5-thiobenzoate (TNB), which absorbs at this wavelength.

-

The rate of increase in absorbance is proportional to the TrxR1 activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., SH-SY5Y, U87, HaCaT)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability.

Synthesis of this compound via Ugi Four-Component Reaction

This compound and its analogs can be synthesized using a modified Ugi four-component reaction.[5] This one-pot reaction is a powerful tool in medicinal chemistry for generating diverse libraries of complex molecules.

General Principle: The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate, and a subsequent Mumm rearrangement yields the final α-acylamino amide product. The specific starting materials for this compound would be selected to generate its unique peptidomimetic and covalent warhead moieties.

Conclusion

This compound represents a significant advancement in the development of targeted anticancer therapies. Its potent and selective inhibition of TrxR1, a critical enzyme in cancer cell redox homeostasis, provides a clear mechanism for its cytotoxic effects. The quantitative data presented herein underscore its potential as a lead compound for further preclinical and clinical investigation. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research into this compound and other TrxR1 inhibitors, with the ultimate goal of translating these scientific discoveries into effective treatments for patients with cancer.

References

- 1. Thioredoxin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Metabolism-Related Gene TXNRD1 Regulates Inflammation and Oxidative Stress Induced by Cigarette Smoke through the Nrf2/HO-1 Pathway in the Small Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Further exploration of this compound as a lead thioredoxin reductase (TrxR) inhibitor for cancer therapy: Optimization of potency and evaluation of anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the existing literature on DVD-445, a promising peptidomimetic covalent inhibitor of thioredoxin reductase 1 (TrxR1), and its related compounds. The inhibition of the thioredoxin system, a critical regulator of cellular redox balance, presents a compelling strategy for anticancer therapy. This document consolidates the available quantitative data, outlines the general experimental approaches used in the research, and visualizes the core signaling pathway involved in the mechanism of action of these compounds.

Quantitative Data Summary

The following table summarizes the reported biological activity of this compound, also referred to as Compound 7 in some literature. This compound has been identified as a potent inhibitor of TrxR1 and exhibits cytotoxic effects against various cancer cell lines.

| Compound | Target | IC50 (μM) | Cell Line | Cytotoxicity IC50 (μM) | Reference |

| This compound | rat TrxR1 | 0.60 | SH-SY5Y | 10.99 | [1] |

| U87 | 9.70 | [1] | |||

| HaCaT | 8.30 | [1] | |||

| PBMCs | 55.71 | [1] |

Research has also focused on a series of analogs of this compound, with several demonstrating superior potency. Seven of these analogs were reported to have IC50 values below 5.00 μM against recombinant rat TrxR1.[2] These frontrunner compounds were further investigated for their effects on cell growth, viability, induction of oxidative stress, and inhibition of P-glycoprotein (P-gp) in the human glioblastoma cell line U87 and its multidrug-resistant counterpart, U87-TxR.[2]

Experimental Protocols

The synthesis and evaluation of this compound and its analogs have been described in the scientific literature. While detailed, step-by-step protocols are proprietary to the publishing research groups, the general methodologies are outlined below.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs was achieved through a modified Ugi four-component reaction (Ugi-4CR).[2] This multicomponent reaction is a powerful tool in medicinal chemistry for generating diverse libraries of compounds from simple starting materials. The "small electrophilic Ugi Michael acceptor (UMA) chemotype" has been validated as an effective scaffold for the inhibition of thioredoxin reductase.[2]

In Vitro Biological Assays

The biological activity of the synthesized compounds was assessed using a variety of in vitro assays:

-

Thioredoxin Reductase 1 (TrxR1) Inhibition Assay: The inhibitory potency of the compounds against recombinant rat TrxR1 was determined to calculate their IC50 values.

-

Cell Viability and Growth Assays: The cytotoxic effects of the compounds were evaluated against a panel of human cell lines, including glioblastoma (U87), neuroblastoma (SH-SY5Y), keratinocytes (HaCaT), and peripheral blood mononuclear cells (PBMCs).[1]

-

Oxidative Stress Induction: Assays were performed to measure the induction of oxidative stress in cancer cells upon treatment with the compounds.

-

P-glycoprotein (P-gp) Inhibition Assay: The ability of the compounds to inhibit the P-gp efflux pump was investigated, particularly in multidrug-resistant cancer cell lines.[2]

Signaling Pathway and Mechanism of Action

This compound and its analogs exert their anticancer effects by targeting and inhibiting thioredoxin reductase 1 (TrxR1), a key enzyme in the thioredoxin (Trx) system. This system plays a crucial role in maintaining cellular redox homeostasis and is often upregulated in cancer cells to cope with increased oxidative stress. By inhibiting TrxR1, these compounds disrupt this delicate balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death.

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: Covalent inhibition of TrxR1 by this compound disrupts redox homeostasis, leading to apoptosis.

This guide provides a snapshot of the current understanding of this compound and its analogs. Further research into the detailed structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully assess their potential as novel anticancer agents.

References

Methodological & Application

Application Notes and Protocols for DVD-445 in In-Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in-vitro evaluation of DVD-445, a potent covalent inhibitor of Thioredoxin Reductase 1 (TrxR1). The following protocols are based on established methodologies for characterizing TrxR1 inhibitors and assessing their cellular effects.

Data Presentation

The following table summarizes the quantitative data reported for this compound in various in-vitro assays.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Enzyme Inhibition | Recombinant Rat TrxR1 | IC50 | 0.60 µM | [1] |

| Cytotoxicity | SH-SY5Y (Human Neuroblastoma) | IC50 | 10.99 µM | [1] |

| Cytotoxicity | U87 (Human Glioblastoma) | IC50 | 9.70 µM | [1] |

| Cytotoxicity | HaCaT (Human Keratinocytes) | IC50 | 8.30 µM | [1] |

| Cytotoxicity | PBMCs (Peripheral Blood Mononuclear Cells) | IC50 | 55.71 µM | [1] |

Signaling Pathway

The thioredoxin system, centered around Thioredoxin (Trx) and Thioredoxin Reductase (TrxR), is a critical regulator of cellular redox balance. TrxR1, the cytosolic isoform, utilizes NADPH to reduce Trx. Reduced Trx, in turn, reduces oxidized proteins, thereby scavenging reactive oxygen species (ROS) and modulating the activity of various signaling proteins, including apoptosis signal-regulating kinase 1 (ASK1) and transcription factors like NF-κB. This compound covalently inhibits TrxR1, leading to a disruption of this pathway, an accumulation of ROS, and subsequent induction of cellular stress and apoptosis.

Caption: this compound inhibits TrxR1, disrupting redox homeostasis.

Experimental Protocols

Thioredoxin Reductase 1 (TrxR1) Inhibition Assay

This protocol is adapted from standard colorimetric assays used to measure TrxR1 activity based on the reduction of 5,5’-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

-

Recombinant rat TrxR1

-

NADPH

-

DTNB (Ellman's reagent)

-

This compound

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.4, with 1 mM EDTA

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 2-5 µL of varying concentrations of this compound to the test wells. Add the same volume of DMSO to the control wells.

-

Add recombinant rat TrxR1 to each well to a final concentration of 10-20 nM.

-

Incubate the plate at room temperature for 15-30 minutes to allow for the interaction between this compound and the enzyme.

-

Prepare a reaction mixture containing NADPH (final concentration 200 µM) and DTNB (final concentration 2 mM) in the assay buffer.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Immediately measure the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of increase in absorbance corresponds to the TrxR1 activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the TrxR1 inhibition assay.

Cell Viability (MTT) Assay

This protocol describes a common method to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

SH-SY5Y, U87, or HaCaT cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Add medium with DMSO to the control wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.[2][3]

Caption: Workflow for the MTT cell viability assay.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS levels.

Materials:

-

Cancer cell lines (e.g., SH-SY5Y, U87)

-

Complete cell culture medium

-

This compound

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a suitable format (e.g., 96-well black plate for plate reader analysis or on coverslips in a 24-well plate for microscopy).

-

Allow cells to adhere and grow for 24 hours.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours). Include a positive control (e.g., H2O2) and a DMSO vehicle control.

-

After treatment, remove the medium and wash the cells once with warm PBS.

-

Load the cells with 5-10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with warm PBS to remove excess probe.

-

Add PBS or a clear imaging medium to the wells.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or visualize and capture images using a fluorescence microscope.

-

Quantify the fluorescence intensity and normalize it to the control to determine the fold-increase in ROS production.

Caption: Workflow for measuring intracellular ROS.

References

Application Notes and Protocols for the Administration of DVD-445 in Animal Research Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available in vivo administration data for the thioredoxin reductase 1 (TrxR1) inhibitor, DVD-445, is limited. The following application notes and protocols provide a comprehensive framework based on general principles for the preclinical evaluation of small molecule inhibitors in oncology and specific examples of other TrxR inhibitors, such as auranofin. These guidelines are intended to assist researchers in designing and executing in vivo studies to evaluate the efficacy and toxicity of this compound. It is imperative that these protocols are adapted and optimized based on empirical data generated for this compound.

I. Application Notes

Introduction to this compound

This compound is a potent, peptidomimetic covalent inhibitor of thioredoxin reductase 1 (TrxR1), an enzyme overexpressed in many cancer cells and crucial for maintaining cellular redox homeostasis. By inhibiting TrxR1, this compound disrupts the cancer cells' ability to counteract oxidative stress, leading to increased levels of reactive oxygen species (ROS) and subsequent apoptosis. Preclinical in vivo studies are essential to evaluate the therapeutic potential and safety profile of this compound in a physiological context.

Core Principles for In Vivo Administration of Small Molecule Inhibitors

Successful in vivo evaluation of novel compounds like this compound hinges on several key principles:

-

Animal Model Selection: The choice of the animal model is critical and should be relevant to the cancer type being studied. Commonly used models in oncology research include:

-

Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice). These models are valuable for assessing the direct anti-tumor activity of a compound.

-

Syngeneic Models: Cancer cells from the same genetic background as an immunocompetent mouse strain are used. These models are crucial for investigating the interplay between the therapeutic agent and the immune system.

-

Patient-Derived Xenograft (PDX) Models: Tumors directly from patients are implanted into mice, offering a more clinically relevant model.

-

-

Formulation and Route of Administration: Proper formulation is critical to ensure the solubility, stability, and bioavailability of this compound. The route of administration should be chosen based on the compound's physicochemical properties and the intended clinical application. Common routes include oral (PO), intraperitoneal (IP), and intravenous (IV).

-

Dose-Finding Studies: A Maximum Tolerated Dose (MTD) study is a prerequisite for efficacy studies. The MTD is the highest dose that does not cause unacceptable toxicity over a specified period.

-

Efficacy Evaluation: Once the MTD is established, efficacy studies are conducted to assess the anti-tumor activity of this compound. Key endpoints include tumor growth inhibition, tumor regression, and overall survival.

-

Toxicity Assessment: Throughout the study, animals must be closely monitored for signs of toxicity, including changes in body weight, behavior, and overall health. At the end of the study, a comprehensive toxicity assessment, including hematology, clinical chemistry, and histopathology of major organs, should be performed.

II. Experimental Protocols

Protocol for Formulation of this compound

Objective: To prepare a sterile and stable formulation of this compound suitable for in vivo administration.

Materials:

-

This compound powder

-

Sterile vehicles (e.g., 0.9% saline, PBS, 5% DMSO in corn oil, 10% Solutol HS 15 in water)

-

Sterile vials

-

Vortex mixer

-

Sonicator

-

Sterile filters (0.22 µm)

Procedure:

-

Determine the solubility of this compound in various pharmaceutically acceptable vehicles.

-

Select a vehicle that provides good solubility and is well-tolerated by the chosen animal model. For initial studies, a common approach is to use a co-solvent system, such as DMSO, and then dilute it with a vehicle like corn oil or saline.

-

On the day of dosing, weigh the required amount of this compound powder in a sterile vial.

-

Add the appropriate volume of the chosen vehicle to achieve the desired final concentration.

-

Vortex and/or sonicate the mixture until the compound is completely dissolved.

-

If administering intravenously, sterile-filter the final formulation through a 0.22 µm filter.

-

Visually inspect the solution for any precipitates before administration.

Protocol for Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing severe toxicity.

Materials:

-

Healthy, age-matched mice (e.g., 6-8 week old female BALB/c or C57BL/6)

-

This compound formulation

-

Dosing syringes and needles

-

Animal balance

Procedure:

-

Acclimate animals for at least one week before the start of the study.

-

Randomly assign animals to dose-escalation cohorts (e.g., 3-5 mice per group).

-

Select a starting dose based on in vitro cytotoxicity data (e.g., 10-fold lower than the in vitro IC50 converted to a mg/kg dose).

-

Administer escalating doses of this compound to subsequent cohorts (e.g., using a modified Fibonacci sequence).

-

Administer the drug for a defined period (e.g., daily for 5-14 days).

-

Monitor animals daily for clinical signs of toxicity, including changes in body weight, posture, activity, and grooming.

-

The MTD is typically defined as the dose that causes no more than a 15-20% loss in body weight and no mortality or other severe clinical signs.

Protocol for In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Cancer cell line known to overexpress TrxR1

-

Matrigel (optional)

-

Calipers

-

This compound formulation at the MTD and one or two lower doses

-

Vehicle control

Procedure:

-

Subcutaneously implant cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of media, with or without Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the animals into treatment and control groups (e.g., 8-10 mice per group).

-

Initiate treatment with this compound at the predetermined doses and schedule. The control group should receive the vehicle only.

-

Measure tumor volumes and body weights 2-3 times per week.

-

Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies).

III. Data Presentation

Table 1: Template for Maximum Tolerated Dose (MTD) Study Data

| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Mortality | Clinical Signs of Toxicity | MTD Determination |

| Vehicle Control | 5 | ||||

| Dose 1 | 5 | ||||

| Dose 2 | 5 | ||||

| Dose 3 | 5 | ||||

| Dose 4 | 5 |

Table 2: Template for In Vivo Efficacy Study Data

| Treatment Group | Number of Animals | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | 10 | N/A | |||

| This compound (Dose 1) | 10 | ||||

| This compound (Dose 2) | 10 | ||||

| Positive Control | 10 |

Table 3: Template for In Vivo Toxicity Assessment

| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) |

| Hematology | |||

| White Blood Cells (x10⁹/L) | |||

| Red Blood Cells (x10¹²/L) | |||

| Hemoglobin (g/dL) | |||

| Platelets (x10⁹/L) | |||

| Clinical Chemistry | |||

| Alanine Aminotransferase (ALT) (U/L) | |||

| Aspartate Aminotransferase (AST) (U/L) | |||

| Blood Urea Nitrogen (BUN) (mg/dL) | |||

| Creatinine (mg/dL) | |||

| Histopathology (Major Organs) | |||

| Liver | |||

| Kidney | |||

| Spleen | |||

| Heart | |||

| Lungs |

IV. Mandatory Visualizations

Caption: Signaling pathway of this compound mediated TrxR1 inhibition.

Caption: Experimental workflow for in vivo evaluation of this compound.

Application of DVD-445 in Gene Expression Studies

Application Notes

Introduction

DVD-445 is a potent, peptidomimetic covalent inhibitor of thioredoxin reductase 1 (TrxR1), a key enzyme in the cellular antioxidant defense system.[1] TrxR1, in conjunction with thioredoxin (Trx) and NADPH, plays a crucial role in maintaining cellular redox homeostasis. Disruption of this system by inhibitors like this compound leads to increased oxidative stress, which can trigger a cascade of cellular events, including apoptosis.[2] Due to the elevated basal levels of reactive oxygen species (ROS) and the reliance on antioxidant systems for survival, cancer cells are particularly vulnerable to TrxR1 inhibition, making this compound a promising candidate for anticancer therapy.[2]

The study of gene expression changes induced by this compound provides valuable insights into its mechanism of action and its downstream cellular effects. Inhibition of TrxR1 is known to modulate the activity of several key transcription factors, thereby altering the expression of a wide range of genes. This makes this compound a valuable tool for researchers in oncology, cell biology, and drug development to investigate cellular responses to oxidative stress and to identify potential therapeutic targets.

Mechanism of Action and Impact on Gene Expression

This compound covalently binds to the active site of TrxR1, irreversibly inhibiting its function.[1] This leads to an accumulation of oxidized thioredoxin and a subsequent increase in intracellular ROS. The altered redox state of the cell directly impacts the activity of redox-sensitive transcription factors, primarily Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB).

-

Nrf2 Pathway Activation: Under normal conditions, Nrf2 is kept at low levels by its repressor protein, Keap1, which facilitates its ubiquitination and proteasomal degradation.[3] In the presence of oxidative stress induced by this compound, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[3] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of a battery of antioxidant and cytoprotective enzymes.[4]

-

Modulation of NF-κB Signaling: The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival.[5][6] The activity of NF-κB is regulated by the inhibitor of κB (IκB) proteins. In response to various stimuli, including oxidative stress, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. The thioredoxin system can directly reduce and activate NF-κB. Therefore, inhibition of TrxR1 by this compound is expected to modulate NF-κB signaling, although the specific outcome (pro- or anti-apoptotic) can be cell-type dependent.[7]

The net effect of this compound on a cell's gene expression profile is a complex interplay between the activation of pro-survival pathways like the Nrf2-mediated antioxidant response and the induction of pro-apoptotic pathways.

Key Signaling Pathways and Experimental Workflow

Caption: this compound inhibits TrxR1, leading to ROS accumulation and modulation of Nrf2 and NF-κB pathways.

Caption: Experimental workflow for studying gene expression changes induced by this compound.

Quantitative Data

While specific gene expression data for this compound is not yet widely published, the following table summarizes the expected changes in key Nrf2 and NF-κB target genes based on studies involving other TrxR1 inhibitors and TrxR1 silencing.[1][8][9]

| Gene Symbol | Gene Name | Pathway | Expected Change upon TrxR1 Inhibition | Function |

| HMOX1 | Heme Oxygenase 1 | Nrf2 | Upregulation | Antioxidant, anti-inflammatory |

| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Nrf2 | Upregulation | Detoxification, antioxidant |

| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | Nrf2 | Upregulation | Rate-limiting enzyme in glutathione synthesis |

| TXNIP | Thioredoxin Interacting Protein | Redox | Upregulation | Inhibitor of thioredoxin, pro-apoptotic |

| IL-6 | Interleukin 6 | NF-κB | Modulation (Context-dependent) | Pro-inflammatory cytokine |

| TNF | Tumor Necrosis Factor | NF-κB | Modulation (Context-dependent) | Pro-inflammatory cytokine, apoptosis |

| BCL2 | B-cell lymphoma 2 | NF-κB | Modulation (Context-dependent) | Anti-apoptotic protein |

| SOX4 | SRY-Box Transcription Factor 4 | Apoptosis | Upregulation | Pro-apoptotic transcription factor |

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating cultured cancer cells with this compound to assess its impact on gene expression.

Materials:

-

Cancer cell line of interest (e.g., A549, U87)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates/flasks

-

Trypsin-EDTA

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Preparation of Working Solutions: Prepare fresh serial dilutions of this compound in complete culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.

-

Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the desired concentrations of this compound or the vehicle control to the cells.

-

Incubation: Return the cells to the incubator and incubate for the desired time period (e.g., 6, 12, 24, or 48 hours). The optimal incubation time should be determined empirically.

-

Cell Harvest: After incubation, wash the cells with ice-cold PBS and proceed immediately to RNA extraction or protein lysis.

Protocol 2: RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)

This protocol outlines the steps for quantifying the expression of target genes following this compound treatment.

Materials:

-

Treated and control cells from Protocol 1

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

DNase I

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

-

Primers for target genes and a housekeeping gene (e.g., ACTB, GAPDH)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the harvested cells using a commercial kit according to the manufacturer's instructions. Include an on-column DNase digestion step to remove contaminating genomic DNA.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.

-

Real-Time qPCR: a. Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for a gene of interest, and a SYBR Green master mix. b. Run the qPCR reactions in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension). c. Include no-template controls to check for contamination and a melt curve analysis to verify the specificity of the amplified product.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of a stable housekeeping gene. Compare the normalized expression in this compound-treated samples to the vehicle-treated control.

References

- 1. researchgate.net [researchgate.net]

- 2. What are TrxR1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the Nrf2 pathway against cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling Pathway in Controlling Intervertebral Disk Cell Response to Inflammatory and Mechanical Stressors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF‐κB signalling pathways in nucleus pulposus cell function and intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The NF-kappaB pathway mediates fenretinide-induced apoptosis in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The expression and activity of thioredoxin reductase 1 splice variants v1 and v2 regulate the expression of genes associated with differentiation and adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of thioredoxin-1 as a biomarker of lung cancer and evaluation of its prognostic value based on bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DVD-445 in Protein Inhibition Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

DVD-445 is a potent, covalent inhibitor of Thioredoxin Reductase 1 (TrxR1), a key enzyme in the thioredoxin system.[1][2][3] TrxR1 plays a crucial role in maintaining cellular redox homeostasis and is often overexpressed in cancer cells, making it a promising target for anticancer therapy.[2][4] this compound exerts its inhibitory effect by targeting the selenocysteine residue in the active site of TrxR1, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent cancer cell death.[2][3] These application notes provide a comprehensive guide for utilizing this compound in protein inhibition experiments, including detailed protocols for assessing its enzymatic and cellular activities.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory and cytotoxic activities.

Table 1: In Vitro Inhibition of Thioredoxin Reductase 1 (TrxR1) by this compound

| Target Enzyme | Organism | IC50 (µM) | Assay Conditions | Reference |

| TrxR1 | Rat | 0.60 | Recombinant enzyme | [1] |

Table 2: Cytotoxicity of this compound against Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| SH-SY5Y | Neuroblastoma | 10.99 | Cytotoxicity Assay | [1] |

| U87 | Glioblastoma | 9.70 | Cytotoxicity Assay | [1] |

| HaCaT | Keratinocyte | 8.30 | Cytotoxicity Assay | [1] |

| PBMCs | Peripheral Blood Mononuclear Cells | 55.71 | Cytotoxicity Assay | [1] |

Signaling Pathway

The thioredoxin system, composed of NADPH, Thioredoxin (Trx), and Thioredoxin Reductase (TrxR), is a central antioxidant system in cells. TrxR1, the cytosolic isoform, reduces oxidized Trx, which in turn reduces downstream target proteins involved in various cellular processes, including proliferation, apoptosis, and DNA synthesis. By inhibiting TrxR1, this compound disrupts this critical redox cycle, leading to an accumulation of ROS and oxidative stress, which can trigger apoptosis in cancer cells.

Caption: The Thioredoxin Reductase 1 (TrxR1) signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Thioredoxin Reductase 1 (TrxR1) Inhibition Assay

This protocol is adapted from a standard method for measuring TrxR1 activity using the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

-

Recombinant TrxR1 enzyme

-

This compound

-

NADPH

-

DTNB (Ellman's reagent)

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM EDTA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of NADPH and DTNB in the assay buffer.

-

-

Enzyme and Inhibitor Incubation:

-

In a 96-well plate, add a defined amount of recombinant TrxR1 to each well.

-